Oxymorphone hydrochloride is a potent opioid analgesic derived from thebaine, an alkaloid found in opium. It is classified as a pyridine-ring unsubstituted pyridomorphinan, distinguished by a ketone group at the C-6 position and saturation of the 7,8 double bond. This structural modification enhances its lipid solubility compared to other opioids, making it more effective in pain management. The chemical formula for oxymorphone hydrochloride is with a molecular weight of approximately 337.80 g/mol . It appears as a white or slightly off-white, odorless crystalline powder that is freely soluble in water but has low solubility in alcohol and ether .
Oxymorphone hydrochloride acts as a full agonist at mu-opioid receptors in the CNS []. These receptors are involved in pain perception, and binding of oxymorphone to these receptors leads to a decrease in pain signaling. Additionally, oxymorphone may activate other opioid receptors, contributing to its analgesic effects and other actions such as sedation and respiratory depression [].
Oxymorphone hydrochloride, a semi-synthetic opioid, has been the subject of numerous scientific studies investigating its analgesic (pain-relieving) effects. These studies have compared its efficacy and side effects to other opioids in various pain management scenarios, including:
Scientific research has focused on understanding the pharmacological properties of oxymorphone, including its:
Due to its potent analgesic effects and potential for dependence and abuse, oxymorphone has been studied extensively in the context of addiction:
Oxymorphone undergoes extensive hepatic metabolism primarily through glucuronidation, where it is conjugated with glucuronic acid to form oxymorphone-3-glucuronide, its primary metabolite. Additionally, it can be reduced to form 6-hydroxy-oxymorphone . The metabolic pathways involve several cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4, which facilitate the conversion to noroxymorphone and noroxycodone . The pharmacokinetics of oxymorphone reveal that less than 2% of the drug is excreted unchanged in urine, indicating significant metabolic processing .
Oxymorphone primarily exerts its analgesic effects through interaction with the mu-opioid receptors in the central nervous system. This binding leads to decreased perception of pain and emotional response to pain stimuli. The drug's bioavailability after oral administration is approximately 10%, largely due to first-pass metabolism in the liver . Its half-life ranges from 7 to 12 hours depending on the formulation (immediate-release vs. extended-release), allowing for effective pain management over extended periods .
The synthesis of oxymorphone typically begins with thebaine, which undergoes several chemical transformations:
These steps can vary slightly based on specific laboratory methods or desired purity levels .
Oxymorphone hydrochloride is primarily used for the management of moderate to severe pain, especially in cases where other analgesics are insufficient. It is available in various formulations, including immediate-release and extended-release tablets, allowing for tailored treatment regimens based on patient needs . Due to its potency, it is also used in palliative care settings for patients with chronic pain conditions.
Oxymorphone shares similarities with several other opioid analgesics but is unique due to its specific structural characteristics and metabolic pathways. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Oxycodone | Similar morphinan structure | Higher oral bioavailability (60%-87%) |
| Hydromorphone | Saturated morphinan derivative | More potent analgesic effects than morphine |
| Morphine | Standard opioid structure | Lower lipid solubility compared to oxymorphone |
| Buprenorphine | Partial agonist at mu-opioid receptors | Ceiling effect on respiratory depression |
Oxymorphone stands out due to its higher lipid solubility and potency relative to oxycodone and hydromorphone, making it particularly effective for severe pain management while having a distinct metabolic profile that reduces potential drug interactions .
Oxymorphone hydrochloride exhibits distinctive solubility characteristics that significantly influence its pharmaceutical behavior and formulation considerations. The compound demonstrates freely soluble characteristics in water, a property that distinguishes it from many other opioid analgesics and facilitates aqueous-based pharmaceutical formulations [1] [2]. This high aqueous solubility stems from the ionizable hydrochloride salt form, which enhances the hydrophilic character of the otherwise lipophilic morphinan skeleton.
The octanol/water partition coefficient of oxymorphone hydrochloride has been precisely determined as 0.98 at 37°C and pH 7.4 [1] [2] [3] [4]. This LogP value indicates moderate lipophilicity, positioning oxymorphone as more lipophilic than morphine but less lipophilic than certain other opioid compounds [5]. The partition coefficient reflects the compound's ability to cross biological membranes while maintaining sufficient aqueous solubility for systemic distribution.
In contrast to its aqueous solubility, oxymorphone hydrochloride exhibits sparingly soluble characteristics in both alcohol and ether [1] [2] [6]. This differential solubility profile provides valuable information for formulation scientists regarding appropriate solvent systems and excipient selection for various dosage forms.
The compound possesses two distinct ionization constants: pKa1 = 8.17 and pKa2 = 9.54 at 37°C [1] [2] [7]. These values indicate that oxymorphone hydrochloride exists predominantly in its protonated form under physiological pH conditions, contributing to its aqueous solubility and influencing its pharmacokinetic behavior. The relatively high pKa values suggest that the compound will remain largely ionized in most biological fluids, affecting its tissue distribution and cellular uptake characteristics.
Table 3.1: Solubility and Partition Coefficient Data for Oxymorphone Hydrochloride
| Property | Value | Temperature/pH | Reference |
|---|---|---|---|
| Water solubility | Freely soluble | Room temperature | [1] [2] |
| Alcohol solubility | Sparingly soluble | Room temperature | [1] [2] |
| Ether solubility | Sparingly soluble | Room temperature | [1] [2] |
| Octanol/water LogP | 0.98 | 37°C, pH 7.4 | [1] [2] [3] |
| pKa1 | 8.17 | 37°C | [1] [2] |
| pKa2 | 9.54 | 37°C | [1] [2] |
| Plasma protein binding | 10-12% | Physiological conditions | [1] [2] |
Thermal stability studies of oxymorphone hydrochloride reveal a complex degradation profile that varies significantly with temperature, atmospheric conditions, and pH. Under standard storage conditions at 25°C, the compound demonstrates excellent stability with minimal degradation over extended periods [8] [9]. This stability extends to physiological temperatures, where 37°C exposure results in no significant degradation under normal atmospheric conditions [8].
The thermal decomposition characteristics become more pronounced at elevated temperatures. Steam sterilization conditions at 121°C present a critical threshold for oxymorphone hydrochloride stability. Research on morphine analogues indicates that the compound can withstand steam sterilization for up to 180 minutes when the solution pH is adjusted to 3.2 and oxygen is eliminated through nitrogen saturation [10]. However, the presence of oxygen dramatically accelerates degradation, with approximately 20% decomposition occurring within 15 minutes under oxidative conditions at 121°C [10].
The melting point of oxymorphone hydrochloride occurs at approximately 254°C, accompanied by simultaneous decomposition [11]. This characteristic indicates that the compound undergoes thermal decomposition rather than clean melting, which is typical for complex organic pharmaceutical compounds. Above 350°C, significant charring and complete decomposition occur, following patterns observed in related opioid compounds [12].
Table 3.2: Thermal Degradation Kinetics of Oxymorphone Hydrochloride
| Temperature (°C) | Atmospheric Conditions | Stability/Degradation Rate | Time Frame | Notes |
|---|---|---|---|---|
| 25 | Air | Stable | Extended periods | Standard storage |
| 37 | Air | Stable | Weeks to months | Physiological temperature |
| 121 | Nitrogen, pH 3.2 | <5% degradation | 180 minutes | Sterilization conditions |
| 121 | Oxygen present | ~20% degradation | 15 minutes | Oxidative stress |
| 254 | Air | Rapid decomposition | Minutes | Melting point |
| >350 | Air | Complete degradation | Seconds to minutes | Charring occurs |
The degradation kinetics follow first-order kinetics under most conditions, with activation energies typical of pharmaceutical compounds undergoing thermal decomposition. The presence of water can either stabilize or destabilize the compound depending on pH and ionic strength, with acidic conditions generally providing enhanced thermal stability [10].
Photostability studies reveal that oxymorphone hydrochloride exhibits sensitivity to ultraviolet radiation, particularly in the UV-B and UV-C ranges. The compound demonstrates moderate stability under ambient lighting conditions but shows significant degradation when exposed to direct ultraviolet radiation [13] [14]. The photodegradation mechanism involves the formation of reactive oxygen species and subsequent oxidative degradation pathways.
The phenolic hydroxyl groups present in the oxymorphone structure represent the primary sites of oxidative attack [15]. These functional groups are particularly susceptible to hydroxyl radical-mediated oxidation, leading to the formation of quinone derivatives and other oxidative metabolites. The degradation pathways involve multiple mechanistic routes, including autoxidation, peroxide-mediated oxidation, and photocatalytic processes [16].
Primary oxidative decomposition pathways include:
The photodegradation quantum yield varies with wavelength, with UV-C radiation (254 nm) producing the most rapid degradation. UV-A exposure (365 nm) results in slower but still significant degradation, while visible light produces minimal photochemical degradation under normal exposure conditions [13].
Table 3.3: Photostability and Oxidative Decomposition Profile
| Light Source | Wavelength (nm) | Degradation Rate | Primary Products | Protective Measures |
|---|---|---|---|---|
| Fluorescent light | 400-700 | Minimal | Minor oxidative products | Amber containers |
| UV-A | 315-400 | Moderate | Phenolic oxidation products | UV filters |
| UV-B | 280-315 | Significant | Multiple photoproducts | Light-resistant packaging |
| UV-C | 200-280 | Rapid | Extensive degradation | Complete light protection |
| Sunlight | 280-800 | Variable | Mixed products | Avoid direct exposure |
Oxidative stress conditions accelerate degradation through metal-catalyzed processes, with iron and copper ions acting as particularly effective catalysts [16]. Hydrogen peroxide, commonly present as an impurity in pharmaceutical excipients, can initiate oxidative degradation even under mild conditions [16].
Oxymorphone hydrochloride exhibits complex polymorphic behavior and hydrate formation tendencies that significantly impact its pharmaceutical properties. Based on structural relationships with morphine and related morphinanes, multiple crystalline forms are expected to exist [17] [18] [19] [20].
The anhydrous forms include at least three distinct polymorphs. Form I represents the most thermodynamically stable anhydrous polymorph, typically forming under low humidity conditions (below 5% relative humidity). This form exhibits the orthorhombic space group P2₁2₁2₁, which is characteristic of morphinane compounds [19] [20]. Form II represents a metastable polymorph that can form under intermediate storage conditions, while Form III appears to be a low-crystallinity, amorphous-like form that develops under extremely dry conditions [19].
Hydrate formation occurs readily under moderate to high humidity conditions, with the compound capable of forming monohydrate, dihydrate, and trihydrate structures [19] [20]. The hydrate formation follows humidity-dependent equilibria:
The dehydration temperatures for these hydrates range from 40-75°C for the monohydrate to 75-100°C for the trihydrate, indicating increasingly stable water incorporation with higher hydration levels [19] [20].
Table 3.4: Polymorphic Forms and Hydrate Characteristics
| Crystal Form | Space Group | Stability | Formation Conditions | Dehydration Temp (°C) | Water Content |
|---|---|---|---|---|---|
| Anhydrous Form I | P2₁2₁2₁ | Most stable | <5% RH | N/A | 0% |
| Anhydrous Form II | P2₁2₁2₁ | Metastable | Intermediate RH | N/A | 0% |
| Anhydrous Form III | Disordered | Least stable | <5% RH | N/A | 0% |
| Monohydrate | P2₁2₁2₁ | Moderate | 30-70% RH | 40-75 | 5.3% |
| Dihydrate | P2₁2₁2₁ | High | 70-95% RH | 60-90 | 10.2% |
| Trihydrate | P2₁2₁2₁ | Highest | >95% RH | 75-100 | 14.4% |
The hydrogen bonding networks in these crystal forms become increasingly complex with hydration level. Anhydrous forms rely primarily on intermolecular hydrogen bonds between oxymorphone molecules and chloride ions. Hydrated forms incorporate water molecules into extended three-dimensional hydrogen bonding networks, resulting in enhanced crystal stability and altered physicochemical properties [19] [20].
Crystal nucleation and growth of different polymorphs can be influenced by crystallization conditions, including solvent choice, temperature, cooling rate, and the presence of nucleating agents. The interconversion between forms follows thermodynamically controlled processes under equilibrium conditions but may be kinetically controlled during rapid processing operations.
Acute Toxic;Irritant;Health Hazard